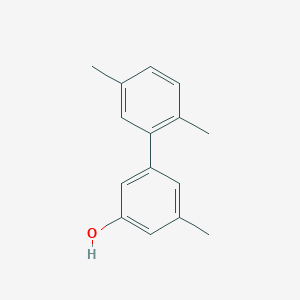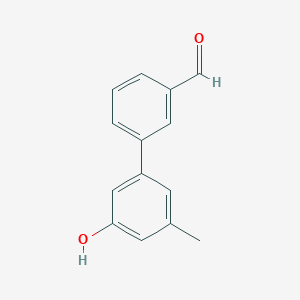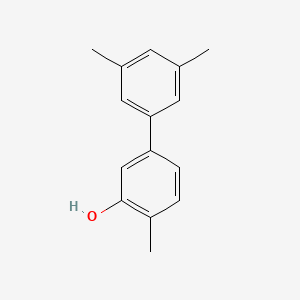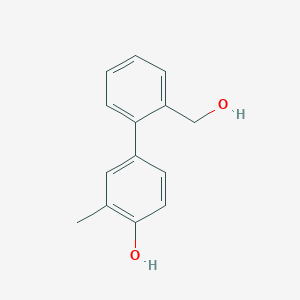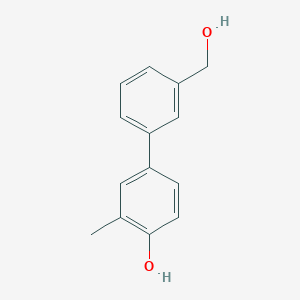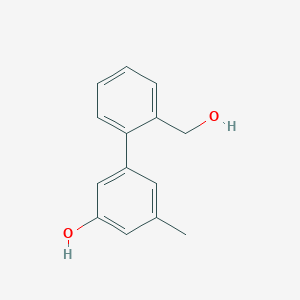
5-(2-Hydroxymethylphenyl)-3-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxymethylphenyl)-3-methylphenol, 95% (also known as 5-HMF-3-MP) is a phenolic compound that has been studied extensively for its chemical, biochemical, and physiological properties. 5-HMF-3-MP has a wide range of applications in scientific research and laboratory experiments, and has been used as a model compound in the study of biological processes.
Mechanism of Action
5-HMF-3-MP is a phenolic compound, and as such, it is believed to act as an inhibitor of enzymes involved in the metabolism of other molecules. Specifically, 5-HMF-3-MP is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the metabolism of arachidonic acid. Inhibition of COX-2 results in the inhibition of the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-HMF-3-MP are believed to be related to its mechanism of action. Specifically, inhibition of COX-2 by 5-HMF-3-MP is believed to result in the inhibition of the production of pro-inflammatory mediators. This, in turn, is believed to lead to the inhibition of inflammation, pain, and fever. Additionally, inhibition of COX-2 is believed to lead to the inhibition of the production of platelet activating factor (PAF), which is involved in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-HMF-3-MP in laboratory experiments is its high purity, which makes it an ideal model compound for studying biochemical and physiological processes. Additionally, 5-HMF-3-MP is relatively inexpensive and easy to obtain, making it a cost-effective choice for laboratory experiments. The main limitation of using 5-HMF-3-MP in laboratory experiments is that it is not as widely studied as other model compounds, and as such, its mechanism of action and biochemical and physiological effects may not be fully understood.
Future Directions
Given the potential applications of 5-HMF-3-MP in scientific research, there are numerous potential future directions for research. These include further study of the biochemical and physiological effects of 5-HMF-3-MP, as well as the development of new methods for the synthesis of 5-HMF-3-MP. Additionally, further research into the structure-activity relationships of 5-HMF-3-MP and other organic compounds could lead to the development of new drugs and therapies. Finally, further research into the mechanisms of enzyme-catalyzed reactions involving 5-HMF-3-MP could lead to the development of new enzyme inhibitors.
Synthesis Methods
5-HMF-3-MP can be synthesized in several ways. The most common synthesis method is the reaction of 2-hydroxybenzaldehyde with 3-methylphenol in the presence of an acid catalyst. This reaction yields a highly pure product with a yield of 95%. Other methods of synthesis include the reaction of 2-hydroxybenzaldehyde with 3-methylphenol in the presence of an alkali catalyst, as well as the reaction of 2-hydroxybenzaldehyde and 3-methylphenol in the presence of an aqueous solution of boron trifluoride.
Scientific Research Applications
5-HMF-3-MP has been used in numerous scientific research applications. It has been employed as a model compound in the study of the mechanisms of enzyme-catalyzed reactions, as well as in the study of the structure-activity relationships of enzyme inhibitors. 5-HMF-3-MP has also been used as a model compound in the study of the structure-activity relationships of other organic compounds, such as drugs and hormones. Additionally, 5-HMF-3-MP has been used in the study of the biochemistry of cell metabolism, and as a model compound in the development of new drugs.
properties
IUPAC Name |
3-[2-(hydroxymethyl)phenyl]-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-6-12(8-13(16)7-10)14-5-3-2-4-11(14)9-15/h2-8,15-16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOSWLPLOVBYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683723 |
Source


|
| Record name | 2'-(Hydroxymethyl)-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-28-1 |
Source


|
| Record name | 2'-(Hydroxymethyl)-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


